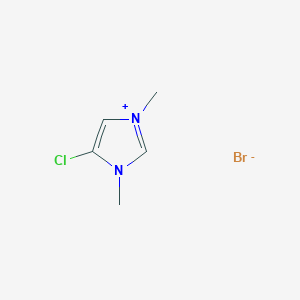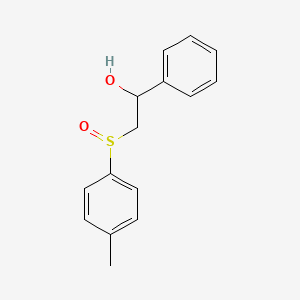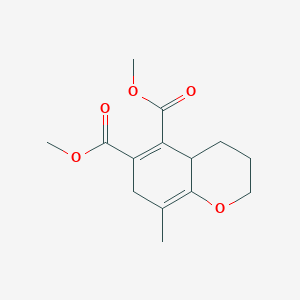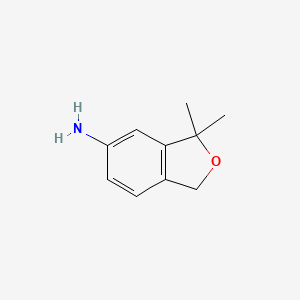
Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride is a chemical compound with the empirical formula C24H22Cl2NP and a molecular weight of 426.32 g/mol . It is commonly used as a Wittig reagent in organic synthesis, particularly for the formation of carbon-carbon bonds . This compound is characterized by its solid form and a melting point range of 254-260°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with pyridin-4-ylmethyl chloride under anhydrous conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride primarily undergoes substitution reactions, particularly in the context of the Wittig reaction . This reaction involves the formation of alkenes from aldehydes and ketones . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include alkenes (from the Wittig reaction), alcohols (from reduction reactions), and various oxidized derivatives (from oxidation reactions) .
Applications De Recherche Scientifique
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate . This intermediate then reacts with an aldehyde or ketone to form an alkene and a phosphine oxide byproduct . The molecular targets and pathways involved in this reaction are primarily the carbonyl group of the aldehyde or ketone and the phosphonium ylide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly for the formation of phosphonium ylides.
Benzyltriphenylphosphonium chloride: Similar in structure and used in similar types of reactions.
Methyltriphenylphosphonium chloride: Another related compound used in Wittig reactions.
Uniqueness
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride is unique due to the presence of the pyridin-4-ylmethyl group, which can provide additional reactivity and selectivity in chemical reactions . This makes it a valuable reagent in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
34377-84-9 |
|---|---|
Formule moléculaire |
C24H22Cl2NP |
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
triphenyl(pyridin-4-ylmethyl)phosphanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 |
Clé InChI |
RNZHPMCFKOLRSZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)




![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)




![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)

